Methyl 1-isocyanocyclohexaneacetate
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Overview
Description
Methyl 1-isocyanocyclohexaneacetate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-isocyanocyclohexaneacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Cyclohexanone+Methyl isocyanate→Methyl 1-isocyanocyclohexaneacetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isocyanocyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxazolines.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of urea or carbamate derivatives.
Scientific Research Applications
Methyl 1-isocyanocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of methyl 1-isocyanocyclohexaneacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanoacetate: Similar in structure but lacks the cyclohexane ring.
Cyclohexyl isocyanate: Contains the cyclohexane ring but lacks the acetate group.
Isocyanocyclohexane: Similar but without the methyl and acetate groups.
Uniqueness
Methyl 1-isocyanocyclohexaneacetate is unique due to the combination of the isocyanate group, cyclohexane ring, and acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
730964-83-7 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 2-(1-isocyanocyclohexyl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h3-8H2,2H3 |
InChI Key |
GGHBYAHUPWLQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCCC1)[N+]#[C-] |
Origin of Product |
United States |
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